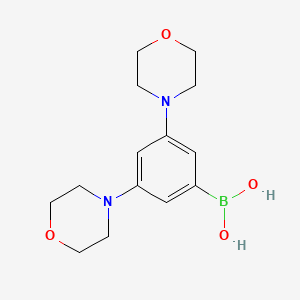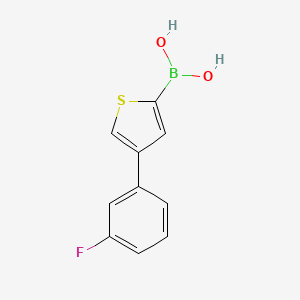
(4-(3-Fluorophenyl)thiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-Fluorophenyl)thiophen-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a fluorophenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Fluorophenyl)thiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using a palladium catalyst, which facilitates the coupling of a boronic acid derivative with an aryl halide. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(3-Fluorophenyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted thiophenes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
(4-(3-Fluorophenyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Mécanisme D'action
The mechanism of action of (4-(3-Fluorophenyl)thiophen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, facilitating the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-boronic acid: Similar structure but lacks the fluorophenyl group.
4-Fluorophenylboronic acid: Contains the fluorophenyl group but lacks the thiophene ring.
2-Fluorophenylboronic acid: Similar to 4-fluorophenylboronic acid but with the fluorine atom in a different position.
Uniqueness
(4-(3-Fluorophenyl)thiophen-2-yl)boronic acid is unique due to the presence of both the thiophene ring and the fluorophenyl group. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis. The compound’s ability to undergo various chemical reactions and form stable complexes with molecular targets further enhances its utility in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H8BFO2S |
|---|---|
Poids moléculaire |
222.05 g/mol |
Nom IUPAC |
[4-(3-fluorophenyl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H8BFO2S/c12-9-3-1-2-7(4-9)8-5-10(11(13)14)15-6-8/h1-6,13-14H |
Clé InChI |
XVPRTPJFEHIRAX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CS1)C2=CC(=CC=C2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094897.png)
![3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14094900.png)
![N-[(E)-benzylideneamino]pyrazine-2-carboxamide](/img/structure/B14094903.png)
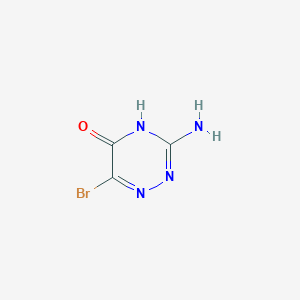
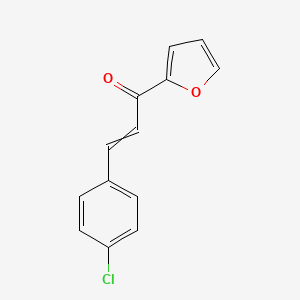

![[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14094931.png)
![4-amino-1-[(5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B14094935.png)
![{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14094936.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14094939.png)
![3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B14094946.png)
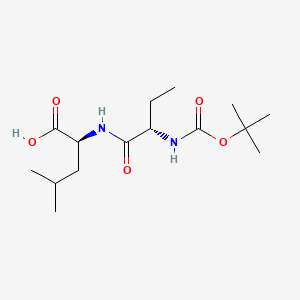
![4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine](/img/structure/B14094953.png)
